2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Compounds with thiazole components have been shown to possess significant analgesic and anti-inflammatory activities .
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer .
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Some thiazole-containing compounds have been identified as potential inhibitors against MDA-MB-231, a breast cancer cell line, with inhibitory effects on VEGFR2 .
Neurotoxic Potentials
Pyrazoline derivatives, which share structural similarities with pyridazine, have been studied for their neurotoxic potentials on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) level in the brain .
properties
IUPAC Name |
2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-11-3-4-13(12(2)9-11)14-5-6-16(21-20-14)24-10-15(22)19-17-18-7-8-23-17/h3-9H,10H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHPFNIHCURNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide |
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